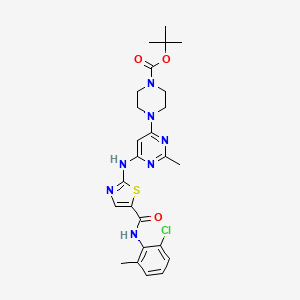
Ácido 4-amino-3-metilnaftaleno-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methylnaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂ It is a derivative of naphthalene, featuring an amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position
Aplicaciones Científicas De Investigación
4-Amino-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
- The primary target of MMCA is not well-documented in the literature. However, it is synthesized for industrial purposes, specifically in the production of methyl alcohol .
Target of Action
Mode of Action
Industrial applications aside, its biological relevance awaits exploration . 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-3-methylnaphthalene-2-carboxylic acid can be synthesized through several methods:
Reaction with Trifluoromethanesulfonic Anhydride and Suzuki Coupling Agents: This method involves the reaction of trifluoromethanesulfonic anhydride with suitable Suzuki coupling agents.
Reaction with Thionyl Chloride: Another method involves reacting thionyl chloride with naphthalene or naphthoic acid.
Industrial Production Methods
The industrial production of 4-Amino-3-methylnaphthalene-2-carboxylic acid typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or aldehydes
Substitution: Halogenated or nitrated derivatives
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the 3-position.
3-Amino-2-naphthoic acid: Similar structure but lacks the amino group at the 4-position.
2-Amino-3-methylnaphthalene: Similar structure but lacks the carboxylic acid group.
Uniqueness
4-Amino-3-methylnaphthalene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-amino-3-methylnaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-10(12(14)15)6-8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLOYGGEHKCNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723621 |
Source


|
| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-57-0 |
Source


|
| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)



![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)


